molecular formula C10H15NO4 B12317401 tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12317401
M. Wt: 213.23 g/mol
InChI Key: STOXJZVUXFUVOA-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2,5-dihydro-1H-pyrrole-1-carboxylates, characterized by a five-membered lactam ring with a tert-butoxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methyl-5-oxo-2H-pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h5-6,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOXJZVUXFUVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl acetoacetate with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
CAS Number: 223678-66-8

The compound is characterized by its colorless appearance and distinctive odor, making it a useful research chemical. The presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) contributes to its reactivity and potential interactions in biological systems.

While specific biological activity data for tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is limited, its structural analogs have been investigated for various pharmacological properties. Compounds within the pyrrole family often exhibit:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Potential applications in treating inflammatory conditions due to their ability to inhibit pro-inflammatory pathways.

The presence of the hydroxyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique reactivity allows for:

  • Formation of Complex Molecules: The compound can be utilized to create more complex structures through further chemical modifications.

Case Study 1: Antimicrobial Properties
Research has highlighted the antimicrobial properties of pyrrole derivatives, suggesting that tert-butyl 3-hydroxy-2-methyl-5-oxo could exhibit similar effects. Studies involving structural modifications have shown promising results against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Activity
In vitro studies have indicated that compounds with similar structures can inhibit inflammatory mediators, suggesting that tert-butyl 3-hydroxy-2-methyl-5-oxo might be explored for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Substituents Key Properties/Applications Reference
tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 3-OH, 2-CH₃ Potential hydrogen-bond donor (3-OH); methyl group enhances steric protection at C2.
(S)-tert-Butyl 2-((S)-2-nitro-1-(thiophen-2-yl)ethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 2-Nitro, thiophene Nitro group increases electrophilicity; thiophene enhances π-stacking in crystal packing.
(S)-tert-Butyl 2-((S)-1-(4-methoxyphenyl)-2-nitroethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 2-Nitro, 4-methoxyphenyl Methoxy group improves solubility; nitro enables further reduction to amine intermediates.
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzo-triazole carbonyl Bulky substituent directs regioselectivity in coupling reactions; used in drug discovery.
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate Indole substituent, ethyl ester Indole moiety enables interactions with biological targets; ethyl ester modulates lipophilicity.

Spectroscopic and Physical Properties

Property Target Compound (Inferred) Nitro-Substituted Analog (4c) Indole Derivative (10a)
1H NMR Broad singlet for 3-OH (~δ 5–6 ppm) Aromatic protons at δ 7.3–8.0 ppm Indole protons at δ 6.9–8.1 ppm
IR (ν, cm⁻¹) O-H stretch (~3200–3500), C=O (~1700) NO₂ asymmetric stretch (~1520) C=O ester (~1765), indole N-H (~3263)
MS (m/z) [M+H]⁺ ~230–250 (estimated) [M+H]⁺ 435.0349 (C₁₇H₁₈BrN₂O₅) [M+] 554 (C₃₂H₃₄N₄O₅)
Melting Point Likely solid (similar to 4c, 4f) Solid (mp not reported) 169–173°C

Stability and Reactivity

  • Hydrogen Bonding : The 3-hydroxy group in the target compound may form intramolecular H-bonds with the lactam carbonyl, stabilizing the ring conformation .
  • Nitro Groups : Derivatives like 4c and 4d are prone to reduction (e.g., catalytic hydrogenation) to generate amines for further functionalization .
  • Boc Protection : The tert-butyl group in all analogs enhances solubility in organic solvents and prevents lactam ring opening under basic conditions .

Biological Activity

tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as (S)-tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, is a pyrrole derivative with potential biological significance. This compound has garnered attention due to its structural features that may confer various biological activities, including antidiabetic properties and potential antibacterial effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H15_{15}NO4_4
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 1824507-85-8

Antidiabetic Potential

Recent studies have highlighted the potential of pyrrole derivatives in managing diabetes. For instance, related compounds have shown significant aldose reductase (AR) inhibitory activity, which is crucial in the context of diabetic complications. The structure of this compound suggests that it may exhibit similar properties due to its functional groups that could interact with the enzyme's active site .

In a synthesis study involving various pyrrole derivatives, it was found that certain modifications led to enhanced insulin-mimetic activity. The complexes formed with zinc(II) ions demonstrated improved efficacy in inhibiting free fatty acid release from adipocytes, indicating a potential pathway for the development of antidiabetic agents .

Antibacterial Activity

Pyrrole derivatives have been recognized for their antibacterial properties. Compounds structurally related to this compound have been evaluated for activity against various pathogens. For example, derivatives of pyrrole have shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that similar modifications in the pyrrole structure could yield compounds with significant antibacterial effects.

Research Findings and Case Studies

StudyFindings
Synthesis of pyrrole derivatives showed promising AR inhibitory activity; several complexes exhibited IC50_{50} values indicating effective inhibition in vitro.
Evaluation of antibacterial activity revealed MIC values as low as 3.12 µg/mL against Staphylococcus aureus, suggesting strong potential for therapeutic applications.
Investigation into the metabolic pathways indicated that modifications in the pyrrole structure could enhance biological efficacy in diabetic models.

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